1-(5-Bromothiazol-2-yl)cyclobutane-1-sulfonamide
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Overview
Description
1-(5-Bromothiazol-2-yl)cyclobutane-1-sulfonamide is a compound that features a thiazole ring substituted with a bromine atom at the 5-position and a cyclobutanesulfonamide group at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromothiazol-2-yl)cyclobutane-1-sulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-aminonitriles with carbon disulfide, followed by cyclization.
Bromination: The thiazole ring is then brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide.
Attachment of the Cyclobutanesulfonamide Group:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromothiazol-2-yl)cyclobutane-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydride) or a catalyst (e.g., palladium) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of thiazole derivatives with altered oxidation states.
Scientific Research Applications
1-(5-Bromothiazol-2-yl)cyclobutane-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Bromothiazol-2-yl)cyclobutane-1-sulfonamide involves its interaction with biological targets:
Comparison with Similar Compounds
- 1-(5-Chloro-1,3-thiazol-2-yl)cyclobutanesulfonamide
- 1-(5-Methyl-1,3-thiazol-2-yl)cyclobutanesulfonamide
- 1-(5-Phenyl-1,3-thiazol-2-yl)cyclobutanesulfonamide
Comparison:
- Uniqueness: The presence of the bromine atom at the 5-position of the thiazole ring in 1-(5-Bromothiazol-2-yl)cyclobutane-1-sulfonamide imparts unique electronic and steric properties, influencing its reactivity and biological activity .
- Biological Activity: Compared to its chloro, methyl, and phenyl analogs, the bromo derivative may exhibit different levels of antimicrobial, antifungal, and anticancer activities due to the distinct properties of the bromine atom .
Properties
Molecular Formula |
C7H9BrN2O2S2 |
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Molecular Weight |
297.2 g/mol |
IUPAC Name |
1-(5-bromo-1,3-thiazol-2-yl)cyclobutane-1-sulfonamide |
InChI |
InChI=1S/C7H9BrN2O2S2/c8-5-4-10-6(13-5)7(2-1-3-7)14(9,11)12/h4H,1-3H2,(H2,9,11,12) |
InChI Key |
BIFDHAVUXDLGMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=NC=C(S2)Br)S(=O)(=O)N |
Origin of Product |
United States |
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